molecular formula C17H26N2O3 B14068644 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide CAS No. 102128-80-3

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide

Cat. No.: B14068644
CAS No.: 102128-80-3
M. Wt: 306.4 g/mol
InChI Key: UVQBOZDNUNCQTD-UHFFFAOYSA-N
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Description

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide is a complex organic compound with a molecular formula of C15H22N2O3. This compound is known for its unique structure, which includes a benzodioxan ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide typically involves the reaction of 1,4-benzodioxan-2-ylmethylamine with N,N-diethylpropionamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-methylpropionamide
  • **3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N-ethylpropionamide

Uniqueness

3-(((1,4-Benzodioxan-2-yl)methyl)methylamino)-N,N-diethylpropionamide is unique due to its specific structural features, such as the benzodioxan ring and the diethylpropionamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

102128-80-3

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

3-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]-N,N-diethylpropanamide

InChI

InChI=1S/C17H26N2O3/c1-4-19(5-2)17(20)10-11-18(3)12-14-13-21-15-8-6-7-9-16(15)22-14/h6-9,14H,4-5,10-13H2,1-3H3

InChI Key

UVQBOZDNUNCQTD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCN(C)CC1COC2=CC=CC=C2O1

Origin of Product

United States

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